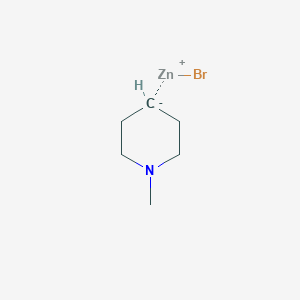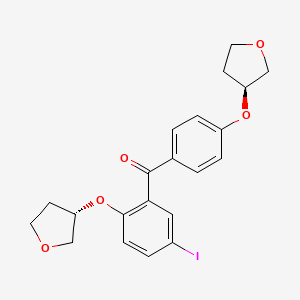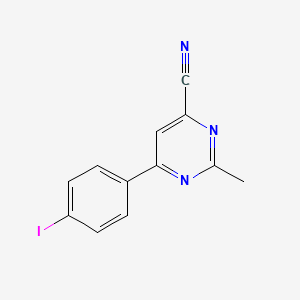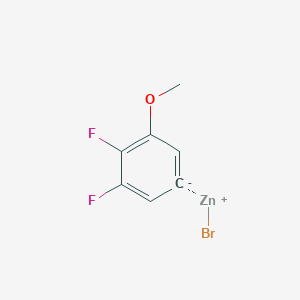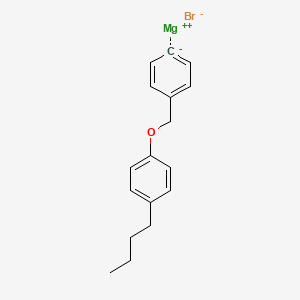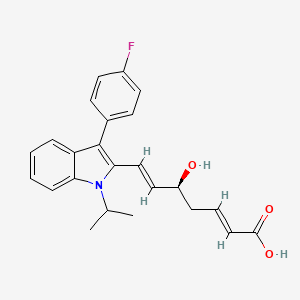
(S,2E,6E)-7-(3-(4-Fluorophenyl)-1-isopropyl-1H-indol-2-yl)-5-hydroxyhepta-2,6-dienoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(S,2E,6E)-7-(3-(4-Fluorophenyl)-1-isopropyl-1H-indol-2-yl)-5-hydroxyhepta-2,6-dienoic acid is a complex organic compound characterized by its unique structure, which includes a fluorophenyl group, an indole moiety, and a hepta-2,6-dienoic acid chain
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (S,2E,6E)-7-(3-(4-Fluorophenyl)-1-isopropyl-1H-indol-2-yl)-5-hydroxyhepta-2,6-dienoic acid typically involves multiple steps, starting from commercially available precursors. The key steps include:
Formation of the Indole Moiety: This can be achieved through Fischer indole synthesis, where phenylhydrazine reacts with a ketone or aldehyde under acidic conditions.
Introduction of the Fluorophenyl Group: This step involves the use of a fluorinated benzene derivative, which can be introduced via electrophilic aromatic substitution.
Construction of the Hepta-2,6-dienoic Acid Chain: This can be synthesized through a series of aldol condensations and subsequent dehydration reactions.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for certain steps, as well as the development of efficient purification methods such as chromatography or crystallization.
Análisis De Reacciones Químicas
Types of Reactions
(S,2E,6E)-7-(3-(4-Fluorophenyl)-1-isopropyl-1H-indol-2-yl)-5-hydroxyhepta-2,6-dienoic acid can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a ketone or carboxylic acid using reagents like potassium permanganate or chromium trioxide.
Reduction: The double bonds in the hepta-2,6-dienoic acid chain can be reduced to single bonds using hydrogenation catalysts such as palladium on carbon.
Substitution: The fluorophenyl group can undergo nucleophilic aromatic substitution reactions, where the fluorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C)
Substitution: Sodium methoxide (NaOCH₃), ammonia (NH₃)
Major Products
Oxidation: Ketones, carboxylic acids
Reduction: Saturated hydrocarbons
Substitution: Various substituted aromatic compounds
Aplicaciones Científicas De Investigación
(S,2E,6E)-7-(3-(4-Fluorophenyl)-1-isopropyl-1H-indol-2-yl)-5-hydroxyhepta-2,6-dienoic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including interactions with enzymes and receptors.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.
Industry: Utilized in the development of new materials or as a precursor for the synthesis of pharmaceuticals.
Mecanismo De Acción
The mechanism of action of (S,2E,6E)-7-(3-(4-Fluorophenyl)-1-isopropyl-1H-indol-2-yl)-5-hydroxyhepta-2,6-dienoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The indole moiety can bind to certain proteins, modulating their activity. The fluorophenyl group can enhance the compound’s binding affinity and specificity, while the hepta-2,6-dienoic acid chain can interact with hydrophobic regions of the target molecule.
Comparación Con Compuestos Similares
Similar Compounds
- (S)-7-(3-(4-Chlorophenyl)-1-isopropyl-1H-indol-2-yl)-5-hydroxyhepta-2,6-dienoic acid
- (S)-7-(3-(4-Methylphenyl)-1-isopropyl-1H-indol-2-yl)-5-hydroxyhepta-2,6-dienoic acid
- (S)-7-(3-(4-Bromophenyl)-1-isopropyl-1H-indol-2-yl)-5-hydroxyhepta-2,6-dienoic acid
Uniqueness
The presence of the fluorophenyl group in (S,2E,6E)-7-(3-(4-Fluorophenyl)-1-isopropyl-1H-indol-2-yl)-5-hydroxyhepta-2,6-dienoic acid distinguishes it from similar compounds. Fluorine atoms can significantly alter the compound’s electronic properties, enhancing its stability and reactivity. This makes it a valuable compound for various applications, particularly in medicinal chemistry where fluorinated compounds often exhibit improved pharmacokinetic properties.
Propiedades
Fórmula molecular |
C24H24FNO3 |
|---|---|
Peso molecular |
393.4 g/mol |
Nombre IUPAC |
(2E,5S,6E)-7-[3-(4-fluorophenyl)-1-propan-2-ylindol-2-yl]-5-hydroxyhepta-2,6-dienoic acid |
InChI |
InChI=1S/C24H24FNO3/c1-16(2)26-21-8-4-3-7-20(21)24(17-10-12-18(25)13-11-17)22(26)15-14-19(27)6-5-9-23(28)29/h3-5,7-16,19,27H,6H2,1-2H3,(H,28,29)/b9-5+,15-14+/t19-/m0/s1 |
Clave InChI |
DHESVWOIJIUUPH-SSPNLRIUSA-N |
SMILES isomérico |
CC(C)N1C2=CC=CC=C2C(=C1/C=C/[C@H](C/C=C/C(=O)O)O)C3=CC=C(C=C3)F |
SMILES canónico |
CC(C)N1C2=CC=CC=C2C(=C1C=CC(CC=CC(=O)O)O)C3=CC=C(C=C3)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


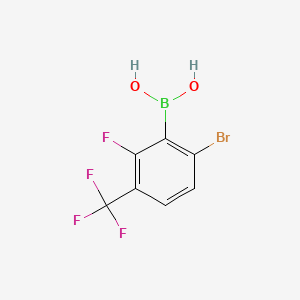


![N-[2-oxo-2-(thiophen-2-yl)ethyl]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B14887228.png)
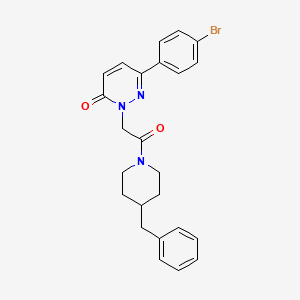
![4H-Benzo[b][1,4]thiazin-3-ol](/img/structure/B14887233.png)
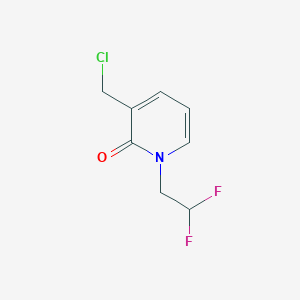

![4-(1H-benzimidazol-2-ylsulfanyl)-6-ethylthieno[2,3-d]pyrimidine](/img/structure/B14887257.png)
